An In-depth Technical Guide to Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and draws parallels from closely related, well-documented pyrrole derivatives. The guide will present a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.
Introduction to Substituted Pyrrole-3-carboxylates
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] The functionalization of the pyrrole scaffold allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of pharmacological activities.[1] Pyrrole-3-carboxylate esters, in particular, are key intermediates in the synthesis of various therapeutic agents.[2] The introduction of a phenylethyl substituent at the 4-position of the pyrrole ring, as in Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, is of significant interest as it combines the established pharmacophore of the pyrrole ring with a chiral lipophilic group, a common feature in many bioactive molecules.
Physicochemical Properties
Based on the general properties of similar solid organic compounds and information for the target molecule, the following physicochemical properties are expected.[3]
| Property | Predicted Value/Information | Source |
| CAS Number | 1313712-50-3 | [3] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3] |
| Molecular Weight | 229.27 g/mol | [4] |
| Physical Form | Solid | [3] |
| Storage Temperature | 0-5°C | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol; sparingly soluble in non-polar solvents like hexane; and insoluble in water. | General chemical principles |
Proposed Synthesis
Proposed Synthetic Workflow: Modified Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the condensation of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.[5] A logical adaptation for the synthesis of the target molecule would involve the following key steps:
Caption: Proposed workflow for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of α-bromo-3-phenyl-2-butanone
-
To a solution of 3-phenyl-2-butanone in a suitable solvent such as dichloromethane or diethyl ether, add one equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine).
-
The reaction can be initiated with a radical initiator (e.g., AIBN) or under UV light if using NBS, or performed at low temperature if using elemental bromine.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3-phenyl-2-butanone, which can be used in the next step without further purification.
Step 2: Hantzsch Pyrrole Synthesis
-
In a round-bottom flask, dissolve methyl acetoacetate and the crude α-bromo-3-phenyl-2-butanone in a polar solvent like ethanol or acetic acid.
-
Add an excess of an ammonia source, such as ammonium acetate or aqueous ammonia, to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar pyrrole derivatives.[7][8][9][10][11]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenylethyl group, and the methyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | br s | 1H | N-H (pyrrole) |
| ~7.2-7.4 | m | 5H | Aromatic C-H (phenyl) |
| ~6.5-7.0 | m | 2H | C2-H and C5-H (pyrrole) |
| ~4.1 | q | 1H | C-H (methine of phenylethyl) |
| ~3.7 | s | 3H | O-CH₃ (ester) |
| ~1.6 | d | 3H | C-CH₃ (methyl of phenylethyl) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~145 | Quaternary C (phenyl) |
| ~128-129 | Aromatic C-H (phenyl) |
| ~126 | Aromatic C-H (phenyl) |
| ~115-125 | C2, C4, C5 (pyrrole) |
| ~110 | C3 (pyrrole) |
| ~51 | O-CH₃ (ester) |
| ~35 | C-H (methine of phenylethyl) |
| ~22 | C-CH₃ (methyl of phenylethyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H Stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1680-1700 | Strong | C=O Stretch (ester) |
| ~1600, ~1490, ~1450 | Medium-Weak | C=C Stretch (aromatic) |
| ~1250-1100 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 229.11
-
Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃), loss of the carbomethoxy group (-COOCH₃), and fragmentation of the phenylethyl side chain.
Potential Biological Activity and Applications
While no specific biological activities have been reported for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the pyrrole nucleus is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological effects.[1][13][14]
-
Anticancer Activity: Many substituted pyrrole derivatives have demonstrated potent anticancer properties.[6][14] The introduction of a lipophilic phenylethyl group could enhance cell membrane permeability and potential cytotoxic effects.
-
Anti-inflammatory Activity: Pyrrole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[1]
-
Antimicrobial and Antifungal Activity: The pyrrole ring is present in several natural and synthetic antimicrobial and antifungal agents.[1][13]
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.
Conclusion
This technical guide has presented a comprehensive, albeit theoretical, overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. By drawing upon established chemical principles and data from analogous structures, a plausible synthetic route, predicted spectroscopic data, and potential areas of biological interest have been outlined. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and other novel substituted pyrrole derivatives for applications in drug discovery and materials science.
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